molecular formula C10H9ClF3NO4S B13170021 (2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid

(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid

Cat. No.: B13170021
M. Wt: 331.70 g/mol
InChI Key: TYXGFUPCIGZBDR-YFKPBYRVSA-N
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Description

(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride and L-alanine.

    Reaction Conditions: The sulfonyl chloride is reacted with L-alanine in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding sulfonic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a sulfonamide, while oxidation may produce a sulfone.

Scientific Research Applications

(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid
  • (2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)ethanoic acid

Uniqueness

The uniqueness of (2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid lies in its specific substitution pattern and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H9ClF3NO4S

Molecular Weight

331.70 g/mol

IUPAC Name

(2S)-2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)8-4-6(10(12,13)14)2-3-7(8)11/h2-5,15H,1H3,(H,16,17)/t5-/m0/s1

InChI Key

TYXGFUPCIGZBDR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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